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Linolenic acid

Cat. No.: B140111
CAS No.: 463-40-1
M. Wt: 278.4 g/mol
InChI Key: DTOSIQBPPRVQHS-PDBXOOCHSA-N
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Description

Historical Trajectories and Evolving Paradigms in Linolenic Acid Research

The scientific journey of this compound began in 1887 when Austrian chemist Karl Hazura first discovered and named the compound, though he did not distinguish between its isomeric forms. wikipedia.orgatamanchemicals.com The pure isolation of alpha-linolenic acid (ALA) was achieved independently by two research groups in 1909. wikipedia.org A pivotal shift in the understanding of fatty acids occurred in the early 20th century. Initially, fats were primarily seen as sources of energy and fat-soluble vitamins, with the prevailing belief that fatty acids were not essential nutrients because they could be synthesized from carbohydrates. nih.govfrontiersin.org

This paradigm was challenged by the groundbreaking research of George and Mildred Burr. In 1929, they demonstrated that rats fed a fat-free diet developed a deficiency disease, which could be prevented by the inclusion of certain fatty acids, establishing them as essential nutrients. nih.govfrontiersin.orgresearchgate.net Their work initially focused on linoleic acid but later extended to show that this compound is also an essential fatty acid. nih.govresearchgate.net This discovery was a landmark finding in lipid research, fundamentally altering the course of nutritional science. nih.govresearchgate.net

Subsequent research in the 1930s confirmed that mammals could not synthesize linoleic acid, proving it must be derived from the diet. nih.gov For many years, research centered on the effects of linoleic acid, but by the late 1930s, nutritional studies began to demonstrate the conversion of this compound into more highly unsaturated fatty acids with five and six double bonds, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.gov

More recent research paradigms have focused on the balance between different families of polyunsaturated fatty acids, particularly the ratio of omega-6 to omega-3 fatty acids, as their metabolic products can have opposing effects. nutrivore.com However, some in the scientific community now consider the focus on this ratio to be an oversimplification, suggesting that re-evaluating the distinct benefits of each fatty acid family is necessary to advance understanding. soundbitesrd.com There is also a growing interest in how this compound metabolism is influenced by genetic factors, such as polymorphisms in the desaturase enzymes that convert it into its long-chain metabolites. nutrivore.comoregonstate.edu

Isomeric Distinctions of this compound: Alpha-Linolenic Acid (ALA) and Gamma-Linolenic Acid (GLA) in Biological Inquiry

This compound exists in different isomeric forms, with alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA) being the most significant in biological research. Their distinct chemical structures give rise to separate metabolic pathways and profoundly different physiological roles.

Alpha-Linolenic Acid (ALA) is an omega-3 (n-3) fatty acid, meaning its first double bond is located at the third carbon atom from the methyl end of the fatty acid chain. oregonstate.edu Its systematic name is all-cis-9,12,15-octadecatrienoic acid. wikipedia.org ALA is considered an essential fatty acid because humans and other mammals lack the delta-15 desaturase enzyme needed to synthesize it. mdpi.comdrugbank.com Therefore, it must be obtained from the diet, with rich sources being plant-based oils like flaxseed, chia, and walnut oils. wikipedia.orgmdpi.com In plants, ALA is abundant in the thylakoid membranes of chloroplasts. wikipedia.org

The primary metabolic fate of ALA is its conversion into longer-chain, more unsaturated omega-3 fatty acids through a series of desaturation and elongation reactions. mdpi.comreactome.org This pathway, occurring in the endoplasmic reticulum, produces stearidonic acid (SDA), eicosapentaenoic acid (EPA), and ultimately docosahexaenoic acid (DHA). mdpi.comdrugbank.comreactome.orgnih.gov These derivatives are precursors to signaling molecules, such as series-3 prostaglandins (B1171923) and series-5 leukotrienes, which generally exhibit anti-inflammatory properties. drugbank.comnih.gov

Gamma-Linolenic Acid (GLA) is an omega-6 (n-6) fatty acid, with its first double bond at the sixth carbon from the methyl end. ebi.ac.uk Its systematic name is all-cis-6,9,12-octadecatrienoic acid. Unlike ALA, GLA is not considered an essential fatty acid because it can be synthesized in the body from linoleic acid (LA), another essential omega-6 fatty acid, via the enzyme delta-6-desaturase. nutrivore.comhmdb.ca

The metabolic pathway of GLA is distinct from that of ALA. GLA is rapidly elongated to form dihomo-gamma-linolenic acid (DGLA). nih.govaai.orgresearchgate.net DGLA is a critical branch point. It can be metabolized by cyclooxygenase (COX) enzymes to produce series-1 prostaglandins (e.g., PGE1), which have anti-inflammatory and vasodilatory effects. nutrivore.comnih.gov Alternatively, DGLA can be further desaturated by the delta-5-desaturase enzyme to form arachidonic acid (AA), the precursor to pro-inflammatory series-2 prostaglandins and series-4 leukotrienes. nih.govresearchgate.net This metabolic bifurcation is a key area of research, as the balance between DGLA and AA metabolites significantly influences inflammatory processes. nutrivore.comnih.gov

Interactive Data Table: Comparison of ALA and GLA
AttributeAlpha-Linolenic Acid (ALA)Gamma-Linolenic Acid (GLA)
Chemical ClassificationOmega-3 (n-3) Polyunsaturated Fatty AcidOmega-6 (n-6) Polyunsaturated Fatty Acid
Systematic Nameall-cis-9,12,15-octadecatrienoic acidall-cis-6,9,12-octadecatrienoic acid
EssentialityEssential (cannot be synthesized by humans). oregonstate.edumdpi.comNon-essential (can be synthesized from linoleic acid). hmdb.ca
Primary PrecursorDietary intakeLinoleic Acid (LA)
Key Metabolic ProductsEicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA). mdpi.comnih.govDihomo-gamma-linolenic Acid (DGLA), Arachidonic Acid (AA). nih.govresearchgate.net
Resulting EicosanoidsAnti-inflammatory (e.g., series-3 prostaglandins). drugbank.comAnti-inflammatory (from DGLA) and Pro-inflammatory (from AA). nutrivore.comnih.gov

Essentiality of this compound within Biological Systems and its Fundamental Research Significance

The essentiality of this compound, specifically ALA, is a fundamental concept in human nutrition and physiology. Humans cannot introduce the required double bond at the n-3 position and therefore must acquire ALA from dietary sources. mdpi.comdrugbank.commedicalnewstoday.com This nutritional requirement is the basis for its extensive research significance, as its presence or absence impacts numerous biological functions.

A primary role of this compound and its elongated derivatives is as structural components of cell membranes. oregonstate.edusigmaaldrich.com When incorporated into the phospholipids (B1166683) that form the membrane bilayer, these fatty acids influence critical properties such as fluidity, flexibility, and permeability. oregonstate.edulongdom.org These characteristics, in turn, affect the function of membrane-bound enzymes and receptors, impacting cell signaling pathways. oregonstate.edusigmaaldrich.com The fatty acid composition of membranes, particularly in neural synapses and retinal cells, is crucial for their proper function. sigmaaldrich.com

Beyond their structural role, linolenic acids are vital precursors to a vast array of bioactive lipid mediators. oregonstate.edusigmaaldrich.com The metabolic conversion of ALA and GLA gives rise to eicosanoids (prostaglandins, thromboxanes, leukotrienes) and other signaling molecules like resolvins and lipoxins. drugbank.comnih.gov These molecules are potent, short-lived local hormones that regulate a wide range of cellular and tissue functions, most notably inflammation and immune responses. drugbank.comresearchgate.net The balance between the omega-3 and omega-6 derived mediators is a critical determinant of the body's inflammatory state. nutrivore.com

The fundamental research significance of this compound extends into multiple domains:

Gene Expression: Linolenic acids and their metabolites can modulate the expression of numerous genes by influencing the activity of transcription factors, such as peroxisome proliferator-activated receptors (PPARs) and NF-kappa B. drugbank.com This regulation affects genes involved in fatty acid metabolism and inflammation. drugbank.com

Plant Biology: In plants, this compound released from chloroplast membranes is the precursor to the phytohormone jasmonic acid (JA). frontiersin.orgoup.com JA is a key signaling molecule involved in plant defense responses against herbivores and pathogens, as well as responses to abiotic stresses. frontiersin.orgoup.com

Cell Culture and Biotechnology: this compound is an important supplement in serum-free cell culture media, particularly for biomanufacturing processes involving Chinese Hamster Ovary (CHO) cells, where it supports cell growth and productivity. sigmaaldrich.com

Interactive Data Table: Selected Research Findings on this compound
Research AreaKey FindingSignificance
Membrane StructureIncorporation of ALA and its derivatives (EPA, DHA) into phospholipids affects membrane fluidity and the function of membrane-bound proteins. oregonstate.edusigmaaldrich.comEssential for the function of all cells, particularly in the nervous system and retina. sigmaaldrich.com
Cell Signaling (Animals)ALA is a precursor to anti-inflammatory eicosanoids; GLA's metabolite DGLA can form anti-inflammatory mediators, while its other metabolite AA forms pro-inflammatory mediators. nutrivore.comdrugbank.comnih.govThe balance of this compound isomers and their metabolites is critical for regulating inflammation.
Gene ExpressionThis compound metabolites modulate transcription factors like PPARs, affecting genes related to lipid metabolism and inflammation. drugbank.comProvides a mechanism for dietary fats to influence cellular function at the genetic level.
Plant PhysiologyThis compound is the precursor to the plant hormone jasmonic acid (JA), which is crucial for defense against biotic and abiotic stress. frontiersin.orgoup.comHighlights the conserved importance of fatty acid signaling across different biological kingdoms.
Metabolic CompetitionALA (n-3) and Linoleic Acid (n-6) compete for the same desaturase and elongase enzymes for their conversion to long-chain fatty acids. oregonstate.eduThe dietary ratio of n-6 to n-3 fatty acids can influence the production of their respective bioactive derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O2 B140111 Linolenic acid CAS No. 463-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid
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InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-
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InChI Key

DTOSIQBPPRVQHS-PDBXOOCHSA-N
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Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O
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Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O
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Molecular Formula

C18H30O2
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Related CAS

29857-63-4, Array
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DSSTOX Substance ID

DTXSID7025506
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Molecular Weight

278.4 g/mol
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Physical Description

Linolenic acid is a clear colorless liquid. (NTP, 1992), Liquid, Other Solid, Colorless liquid; [Merck Index], Liquid
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Boiling Point

446 °F at 17 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

0.9164 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.05 mmHg at 257 °F (NTP, 1992), 0.00000054 [mmHg]
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CAS No.

463-40-1
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Melting Point

11.7 °F (NTP, 1992), -16.5 °C
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Metabolism and Biotransformation Pathways of Linolenic Acid

Mammalian Metabolic Fates of Alpha-Linolenic Acid

De Novo Desaturation and Elongation Pathways to Long-Chain Polyunsaturated Fatty Acids (LCPUFAs)

The conversion of ALA to the biologically crucial LCPUFAs, namely eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), is a multi-step process occurring primarily in the liver. plos.org This pathway involves a series of desaturation and elongation reactions catalyzed by specific enzymes. oregonstate.edusmpdb.ca

Following its formation, stearidonic acid undergoes elongation by an enzyme known as elongase of very long-chain fatty acids 5 (ELOVL5), which adds two carbon atoms to the fatty acid chain, yielding eicosatetraenoic acid (ETA). smpdb.ca Subsequently, the enzyme delta-5-desaturase (D5D) introduces another double bond, converting ETA into eicosapentaenoic acid (EPA). smpdb.canih.gov

The synthesis of docosahexaenoic acid (DHA) from EPA is a more complex process. It involves further elongation and desaturation steps. EPA is first elongated to docosapentaenoic acid (DPA) by elongase 2 (ELOVL2). plos.org DPA is then further elongated and subsequently desaturated by D6D in a second pass to form a precursor that is then shortened via peroxisomal beta-oxidation to yield DHA. plos.org

The enzymes involved in the omega-3 fatty acid metabolic pathway, particularly delta-6-desaturase and delta-5-desaturase, are also utilized in the metabolism of omega-6 fatty acids, such as linoleic acid (LA). oregonstate.edumdpi.com This creates a competitive environment where the relative amounts of dietary ALA and LA can influence the production of their respective LCPUFA derivatives. mdpi.comcambridge.org A high intake of LA can inhibit the conversion of ALA to EPA and DHA by competing for the same desaturase enzymes. cambridge.orgnih.gov This enzymatic competition is a key factor in determining the body's omega-3 and omega-6 fatty acid balance.

The conversion of ALA to EPA and subsequently to DHA in humans is generally considered to be inefficient and highly variable among individuals. dhaomega3.orgmdpi.com Studies have shown that the conversion rate of ALA to EPA is relatively low, and the conversion to DHA is even more limited. dhaomega3.orgexamine.com

Estimated Conversion Efficiency of ALA to EPA and DHA in Humans
MetaboliteConversion Rate in MenConversion Rate in WomenReference
EPA~8%~21% oregonstate.edu
DHA0-4%~9% oregonstate.edu
Intrafamilial Competition with Linoleic Acid and the Omega-6 Fatty Acid Cascade

Beta-Oxidation of Linolenic Acid as a Bioenergetic Substrate

Besides its role as a precursor to LCPUFAs, a significant portion of dietary alpha-linolenic acid is utilized for energy production through the process of beta-oxidation. nih.govresearchgate.net This catabolic pathway takes place within the mitochondria and peroxisomes of cells, breaking down the fatty acid into two-carbon acetyl-CoA units. wikipedia.orgaocs.org These acetyl-CoA molecules can then enter the citric acid cycle to generate ATP, the body's primary energy currency. The rate of ALA beta-oxidation is influenced by the body's energy status and the availability of other energy substrates. mdpi.comcapes.gov.br Studies in rats have indicated that ALA has a higher rate of mitochondrial and peroxisomal beta-oxidation compared to other fatty acids like palmitic and linoleic acid. capes.gov.br

Biosynthesis of Oxylipins and Eicosanoids from this compound and its Downstream Metabolites

Following its release from membrane phospholipids (B1166683) by phospholipase A2 (PLA2), α-linolenic acid (ALA) and its long-chain polyunsaturated fatty acid (LCPUFA) metabolites, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), can be metabolized by three primary enzymatic pathways to form a diverse array of signaling molecules known as oxylipins. nih.govmdpi.comresearchgate.net These pathways are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. nih.govmdpi.comphysiology.org

Cyclooxygenase (COX) Pathway-Dependent Oxylipin Formation

The cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of 20-carbon PUFAs into prostanoids, a class of eicosanoids that includes prostaglandins (B1171923) (PGs), prostacyclins (PCs), and thromboxanes (TXs). physiology.orglumenlearning.commdpi.com While arachidonic acid (AA), an omega-6 fatty acid, is the preferred substrate for COX enzymes, leading to the production of the pro-inflammatory 2-series prostanoids (e.g., PGE2, TXA2), EPA can also serve as a substrate. mdpi.comnih.gov

The metabolism of EPA by COX enzymes results in the formation of the 3-series prostanoids, such as prostaglandin (B15479496) E3 (PGE3), prostacyclin I3 (PGI3), and thromboxane (B8750289) A3 (TXA3). mdpi.comresearchgate.net These EPA-derived eicosanoids are generally considered to be less biologically active and less inflammatory than their AA-derived counterparts. mdpi.comnih.gov For instance, TXA3 is only a weak platelet aggregator and vasoconstrictor compared to the potent TXA2, while PGI3 possesses anti-aggregatory properties. mdpi.com This competitive metabolism of EPA by COX enzymes can therefore shift the balance of prostanoid production towards a less inflammatory state. mdpi.comchiro.org

Precursor Fatty AcidEnzymeResulting EicosanoidsGeneral Effect
Arachidonic Acid (AA)COX2-series Prostanoids (PGE2, TXA2)Pro-inflammatory, Pro-aggregatory
Eicosapentaenoic Acid (EPA)COX3-series Prostanoids (PGE3, PGI3, TXA3)Weakly inflammatory, Anti-aggregatory
Lipoxygenase (LOX) Pathway-Dependent Oxylipin Synthesis

The lipoxygenase (LOX) enzymes catalyze the insertion of molecular oxygen into PUFAs to form hydroperoxy fatty acids, which are then further metabolized to a variety of bioactive molecules, including leukotrienes (LTs) and lipoxins (LXs). gerli.comfrontiersin.org Similar to the COX pathway, there is competition between omega-6 and omega-3 fatty acids for the LOX enzymes. frontiersin.org

The metabolism of AA by 5-lipoxygenase (5-LOX) leads to the production of the 4-series leukotrienes, such as leukotriene B4 (LTB4), which is a potent chemoattractant for neutrophils and promotes inflammation. In contrast, the metabolism of EPA by 5-LOX results in the formation of the 5-series leukotrienes (e.g., LTB5). archivesofmedicalscience.com LTB5 is a significantly weaker inflammatory agent than LTB4. oregonstate.edu

Furthermore, the LOX pathway is involved in the synthesis of specialized pro-resolving mediators (SPMs), a class of potent anti-inflammatory and pro-resolving molecules derived from omega-3 LCPUFAs. portlandpress.com

Cytochrome P450 (CYP) Pathway-Mediated Oxylipin Generation

The cytochrome P450 (CYP) monooxygenases represent a third major pathway for the metabolism of PUFAs, including ALA and its derivatives. nih.govphysiology.org This pathway generates a variety of oxylipins, including hydroxylated and epoxidized fatty acids. mdpi.comphysiology.org The CYP enzymes can produce epoxyeicosatrienoic acids (EETs) from AA, which generally possess anti-inflammatory and vasodilatory properties. Similarly, CYP enzymes can metabolize EPA and DHA to form corresponding epoxides, such as epoxyeicosatetraenoic acids (EEQs) from EPA and epoxydocosapentaenoic acids (EDPs) from DHA. physiology.org

Research has demonstrated that ALA can be metabolized by CYP enzymes to form various oxylipins, including epoxy-, mono-, and dihydroxylated derivatives. nih.govmdpi.com Some of these ALA-derived oxylipins, such as 9- and 13-hydroxy-octadecatrienoic acids (9-HOTrE and 13-HOTrE), have been shown to possess immunomodulating effects in cellular and animal models. nih.govmdpi.com

Elucidation of Anti-inflammatory Eicosanoid Production from Omega-3 LCPUFAs

Beyond the production of less inflammatory eicosanoids, the metabolism of omega-3 LCPUFAs, particularly EPA and DHA, gives rise to a novel class of potent anti-inflammatory and pro-resolving lipid mediators collectively known as specialized pro-resolving mediators (SPMs). mdpi.comportlandpress.com These include the resolvins, protectins, and maresins. mdpi.comnih.gov

Resolvins: These are biosynthesized from both EPA (E-series resolvins, e.g., RvE1, RvE2) and DHA (D-series resolvins, e.g., RvD1, RvD2). researchgate.netucc.ie Their production involves the coordinated action of LOX and sometimes COX enzymes. soton.ac.uk For example, the synthesis of E-series resolvins can be initiated by cytochrome P450 enzymes, followed by the action of 5-LOX. researchgate.net D-series resolvins are generated from DHA via the action of 15-lipoxygenase (15-LOX) and 5-LOX. researchgate.net Resolvins actively promote the resolution of inflammation by, for example, inhibiting neutrophil infiltration and stimulating the clearance of apoptotic cells by macrophages. nih.gov

Protectins and Maresins: These are primarily derived from DHA. nih.govmdpi.com Protectin D1 (PD1) is synthesized from DHA through the action of a 15-LOX. mdpi.com Maresins are produced by macrophages and their synthesis is also initiated by a LOX enzyme. nih.gov Like resolvins, protectins and maresins exhibit potent anti-inflammatory and pro-resolving activities. nih.govmdpi.com

SPM FamilyPrecursor Fatty AcidKey Synthesizing Enzymes
E-series ResolvinsEPACYP450, 5-LOX
D-series ResolvinsDHA15-LOX, 5-LOX
ProtectinsDHA15-LOX
MaresinsDHA12-LOX
Regulatory Modulation of Pro-inflammatory Eicosanoid Synthesis via this compound

The presence of this compound and its metabolites, EPA and DHA, can modulate the production of pro-inflammatory eicosanoids derived from the omega-6 fatty acid, arachidonic acid (AA). mdpi.comfrontiersin.org This regulation occurs through several mechanisms:

Competitive Inhibition: EPA and DHA compete with AA for the same metabolic enzymes, namely COX and LOX. mdpi.comfrontiersin.orgpnas.org By serving as alternative substrates, they reduce the amount of AA that can be converted into potent pro-inflammatory eicosanoids like PGE2 and LTB4. nih.govfrontiersin.org The resulting eicosanoids from EPA are significantly less inflammatory. mdpi.comnih.gov

Displacement from Cell Membranes: Increased intake and incorporation of omega-3 PUFAs into cell membrane phospholipids can lead to the displacement of AA. mdpi.comportlandpress.com This reduces the available pool of AA that can be released by phospholipase A2 upon cellular stimulation, thereby limiting the substrate for pro-inflammatory eicosanoid synthesis. portlandpress.com

Inhibition of Enzyme Activity: Some studies suggest that omega-3 LCPUFAs can directly inhibit the activity of enzymes in the AA cascade. portlandpress.comnih.gov For example, DHA has been shown to decrease cytokine-stimulated COX-2 expression in endothelial cells. nih.gov Additionally, the 22-carbon fatty acids, DHA and docosapentaenoic acid (DPA), have been observed to potently inhibit COX pathways. pnas.org

Cellular and Subcellular Incorporation of this compound and Metabolites into Lipid Pools and Membrane Phospholipids

Following absorption, α-linolenic acid (ALA) can be incorporated into various lipid pools within the body, most notably into triglycerides for storage and into the phospholipids of cell membranes. researchgate.netmdpi.com The incorporation into membrane phospholipids is a crucial step that influences cellular function and the availability of ALA and its metabolites for eicosanoid and oxylipin synthesis. researchgate.net

Studies using cultured human cells have shown that both ALA and the omega-6 fatty acid linoleic acid (LA) are readily incorporated into the phospholipids of cell membranes. nih.govresearchgate.net This incorporation occurs in a dose-dependent manner, leading to an increase in the proportion of these fatty acids within the membrane, often with a corresponding decrease in monounsaturated fatty acids. nih.gov

Research on cultured human skin fibroblasts demonstrated that ALA is taken up and incorporated into various lipid classes, with a preference for triacylglycerols and choline (B1196258) phosphoglycerides initially. nih.gov Over time, the radioactivity from labeled ALA increased in other phospholipid fractions like serine phosphoglycerides and ethanolamine (B43304) phosphoglycerides. nih.gov This incorporation into specific phospholipid pools can be cell-type dependent. For example, in human leukocytes, both ALA and AA were initially incorporated into triglycerides, which may serve as a precursor pool for further metabolism. cambridge.org

The incorporation of ALA into cell membranes alters the fatty acid composition of the phospholipid bilayer. researchgate.net This can subsequently influence the physical properties of the membrane, such as fluidity, and the function of membrane-bound proteins and receptors. researchgate.net Furthermore, the enrichment of membranes with ALA and its long-chain derivatives, EPA and DHA, provides the substrate pool that is released upon cellular activation to generate oxylipins and specialized pro-resolving mediators. nih.govmdpi.com

Role of Lands Cycle and Kennedy Pathway in Glycerophospholipid Integration

The incorporation of this compound into glycerophospholipids, the primary components of cellular membranes, is governed by two principal metabolic routes: the de novo Kennedy pathway and the acyl chain remodeling Lands cycle.

The Kennedy pathway is responsible for the initial, or de novo, synthesis of glycerophospholipids. nih.govresearchgate.net This process begins with glycerol-3-phosphate, which undergoes sequential acylation reactions. researchgate.net While this pathway primarily incorporates saturated and monounsaturated fatty acids during initial membrane biogenesis researchgate.netnih.gov, it can also directly utilize linolenoyl-CoA. Studies in soybeans have shown that the expression of lysophosphatidic acid acyltransferase (LPAAT), an enzyme within the Kennedy pathway, correlates with the accumulation of this compound. cdnsciencepub.com Furthermore, enhancing the Kennedy pathway's capacity by overexpressing the LPAAT2 enzyme has been shown to facilitate the esterification of excess α-linolenic acid into triacylglycerol, preventing cellular stress. nih.gov

The Lands cycle , also known as the remodeling pathway, is the primary mechanism for enriching cellular membranes with polyunsaturated fatty acids (PUFAs) like this compound. researchgate.netnih.gov This cycle modifies the fatty acid composition of pre-existing glycerophospholipids synthesized by the Kennedy pathway. balsinde.org The process involves two key steps:

Deacylation: A phospholipase A2 (PLA2) enzyme removes a fatty acid, typically a saturated or monounsaturated one, from the sn-2 position of a glycerophospholipid, generating a lysophospholipid. nih.govmdpi.com

Reacylation: A lysophospholipid acyltransferase (LPLAT) then esterifies a new fatty acid, such as this compound (in its activated acyl-CoA form), onto the vacant sn-2 position of the lysophospholipid. nih.govmdpi.com

This deacylation-reacylation cycle allows cells to precisely tailor the fatty acid composition of their membranes, ensuring proper fluidity and creating specific phospholipid species required for various cellular functions. researchgate.net While the Kennedy pathway builds the initial phospholipid framework, the Lands cycle is crucial for the specific placement of PUFAs, which is vital for membrane dynamics and downstream signaling. balsinde.org

Table 1: Comparison of the Kennedy Pathway and Lands Cycle in Glycerophospholipid Synthesis

FeatureKennedy PathwayLands Cycle
Function De novo synthesis of glycerophospholipids. nih.govresearchgate.netRemodeling of existing glycerophospholipids. nih.gov
Primary Acyl Groups Mainly incorporates saturated and monounsaturated fatty acids. nih.govbalsinde.orgPrimarily incorporates polyunsaturated fatty acids (PUFAs) like this compound. researchgate.netnih.gov
Key Process Sequential acylation of glycerol-3-phosphate. researchgate.netDeacylation by Phospholipase A2 (PLA2) followed by reacylation by Lysophospholipid Acyltransferase (LPLAT). nih.govmdpi.com
Role in PUFA Content Provides the glycerophospholipid backbone; can directly incorporate some PUFAs. cdnsciencepub.comnih.govThe main pathway for achieving high concentrations and specific placement of PUFAs in membranes. researchgate.netbalsinde.org

Biosynthetic Pathways of this compound in Plantae and Microorganisms

Plants and various microorganisms possess the enzymatic machinery to synthesize different isomers of this compound, which are precursors to essential bioactive compounds. These pathways involve a series of desaturation steps starting from other fatty acids.

Enzymatic Roles of Delta-12 Desaturase and Delta-15 Desaturase in Alpha-Linolenic Acid Synthesis

Alpha-linolenic acid (ALA; 18:3, ω-3) is synthesized in plants and microorganisms through a two-step enzymatic process that introduces double bonds into an 18-carbon fatty acid chain. mdpi.com This pathway is absent in mammals, making ALA an essential dietary fatty acid for them. nih.gov

The synthesis begins with oleic acid (18:1, ω-9).

Action of Delta-12 Desaturase (FAD2): The enzyme delta-12 desaturase introduces a double bond at the 12th carbon position of oleic acid. nih.govmdpi.com This reaction converts oleic acid into linoleic acid (LA; 18:2, ω-6). mdpi.com In plants, this desaturation often occurs while the fatty acid is esterified to phosphatidylcholine, a major phospholipid in the endoplasmic reticulum. google.com

Action of Delta-15 Desaturase (FAD3): Subsequently, the enzyme delta-15 desaturase acts on linoleic acid. nih.gov It introduces a third double bond at the 15th carbon position, converting linoleic acid into alpha-linolenic acid. mdpi.comgoogle.com

The coordinated action of these two desaturases is therefore essential for the de novo production of ALA in these organisms.

Table 2: Enzymatic Synthesis of Alpha-Linolenic Acid

EnzymeSubstrateProductFunction
Delta-12 Desaturase Oleic Acid (18:1)Linoleic Acid (18:2)Introduces a double bond at the 12th carbon position. nih.govmdpi.com
Delta-15 Desaturase Linoleic Acid (18:2)Alpha-Linolenic Acid (18:3)Introduces a double bond at the 15th carbon position. nih.govgoogle.com

Gamma-Linolenic Acid Biosynthesis from Linoleic Acid via Delta-6-Desaturase Activity

Gamma-linolenic acid (GLA; 18:3, ω-6) is an isomer of alpha-linolenic acid synthesized in certain microorganisms and plants. frontiersin.org Unlike ALA, where the third double bond is at the ω-3 position, the distinguishing double bond in GLA is at the ω-6 position.

The biosynthesis of GLA starts with linoleic acid (LA; 18:2, ω-6), the same precursor used for the second step of ALA synthesis. frontiersin.orgresearchgate.net The key enzyme in this conversion is delta-6-desaturase . This enzyme introduces a double bond between the 6th and 7th carbons from the carboxyl end of the linoleic acid molecule. nih.govgoogle.com This single enzymatic step transforms linoleic acid directly into gamma-linolenic acid. The activity of delta-6-desaturase is the rate-limiting step in the production of GLA and subsequent ω-6 polyunsaturated fatty acids. frontiersin.orgresearchgate.net This pathway is notably active in fungi such as Mucor circinelloides. frontiersin.org

Table 3: Enzymatic Synthesis of Gamma-Linolenic Acid

EnzymeSubstrateProductFunction
Delta-6-Desaturase Linoleic Acid (18:2)Gamma-Linolenic Acid (18:3)Introduces a double bond at the 6th carbon position. frontiersin.orggoogle.com

Alpha-Linolenic Acid as a Precursor in the Jasmonic Acid Biosynthetic Pathway for Plant Defense Signaling

In the plant kingdom, alpha-linolenic acid serves as the crucial starting molecule for the biosynthesis of jasmonic acid (JA) and its related derivatives, collectively known as jasmonates. nih.govwikipedia.orgoup.com Jasmonates are lipid-derived hormones that play a central role in regulating plant responses to a wide range of stresses, particularly from necrotrophic pathogens and herbivorous insects. nih.govmdpi.comoup.complos.org

The jasmonic acid biosynthetic pathway, also called the octadecanoid pathway, is a multi-step process that occurs across different cellular compartments, including the chloroplast and peroxisome. mdpi.comnih.gov

Release of ALA: The pathway is initiated by a stress signal (e.g., wounding) that activates lipases to release ALA from chloroplast membrane lipids. nih.govoup.com

Oxygenation by Lipoxygenase (LOX): Free ALA is then oxygenated by the enzyme 13-lipoxygenase (13-LOX), which adds a hydroperoxy group to form (13S)-hydroperoxy-octadecatrienoic acid (13-HPOT). mdpi.comnih.gov

Formation of an Allene (B1206475) Oxide: The enzyme allene oxide synthase (AOS) rapidly converts 13-HPOT into an unstable epoxide known as 12,13-epoxyoctadecatrienoic acid. mdpi.comnih.gov

Cyclization by Allene Oxide Cyclase (AOC): This unstable intermediate is then cyclized by allene oxide cyclase (AOC) to produce the first cyclopentanone (B42830) intermediate, 12-oxo-phytodienoic acid (OPDA). mdpi.comnih.gov

Peroxisomal Reactions: OPDA is transported into the peroxisome, where it is reduced by OPDA reductase3 (OPR3). nih.gov Following reduction, the carboxylic acid side chain undergoes a series of β-oxidation cycles to shorten it, ultimately yielding (+)-7-iso-jasmonic acid, which can then isomerize to the more stable jasmonic acid. nih.govwikipedia.org

The production of jasmonic acid triggers a signaling cascade that leads to the expression of defense-related genes, resulting in the synthesis of physical barriers and chemical deterrents against attackers. mdpi.complos.org

Table 4: Key Steps in the Jasmonic Acid Biosynthetic Pathway from Alpha-Linolenic Acid

StepKey Enzyme(s)SubstrateProduct/IntermediateCellular Location
1 LipasesMembrane Lipids (containing ALA)Free Alpha-Linolenic Acid (ALA)Chloroplast
2 13-Lipoxygenase (13-LOX)Alpha-Linolenic Acid13-Hydroperoxy-octadecatrienoic acid (13-HPOT)Chloroplast
3 Allene Oxide Synthase (AOS)13-HPOT12,13-Epoxyoctadecatrienoic acidChloroplast
4 Allene Oxide Cyclase (AOC)12,13-Epoxyoctadecatrienoic acid12-oxo-phytodienoic acid (OPDA)Chloroplast
5 OPDA Reductase (OPR3), β-oxidation enzymes12-oxo-phytodienoic acid (OPDA)Jasmonic Acid (JA)Peroxisome

Molecular and Cellular Mechanisms of Linolenic Acid Action

Transcriptional and Gene Expression Regulation by Linolenic Acid and its Metabolites

This compound and its metabolic byproducts are key regulators of genetic transcription, impacting a wide array of cellular functions from lipid metabolism to inflammatory responses. They achieve this by interacting with and modulating the activity of several crucial transcription factors and signaling cascades.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, and metabolism. mdpi.com Fatty acids and their derivatives are natural ligands for PPARs. frontiersin.org There are three subtypes of PPARs: PPARα, PPARγ, and PPARβ/δ. mdpi.com

Alpha-linolenic acid (ALA) and its oxylipin metabolites are known to activate PPAR-γ. nih.gov This activation is a key mechanism through which they exert their anti-inflammatory effects. nih.gov For instance, the ALA-derived oxylipins 13-HpOTrE and 13-HOTrE have been shown to reduce the production of pro-inflammatory markers by activating PPAR-γ, which in turn leads to the inactivation of the NLRP3 inflammasome. nih.gov Similarly, oxidative metabolites of linoleic acid, such as 13-hydroxyoctadecadienoic acid (13-HODE) and 13-oxooctadecadienoic acid (13-OXO), also function as endogenous ligands for PPAR-γ. oup.comnih.gov This interaction plays a significant role in intestinal cell differentiation. oup.com The activation of PPAR-γ by these metabolites can also influence the expression of genes involved in lipid metabolism. mdpi.com

Metabolites of both α-linolenic acid (ALA) and γ-linolenic acid (GLA) demonstrate ligand activity for PPAR-α and PPAR-δ. nih.gov Reporter assays have shown that GLA and its metabolites selectively activate PPARs, with a particular preference for PPAR-α and PPAR-δ. nih.govwindows.net For example, the GLA metabolites 13-hydroxy-cis-6,cis-9-octadecadienoic acid (γHYD) and 13-oxo-cis-6,cis-9-octadecadienoic acid (γKetoD) are potent activators of PPAR-δ, even more so than GLA itself. nih.govwindows.netresearchgate.net These metabolites bind directly to the ligand-binding domain of human PPAR-δ. nih.govresearchgate.net This activation of PPAR-δ can lead to an increase in the expression of genes related to fatty acid β-oxidation. nih.govwindows.net Similarly, metabolites of linoleic acid have also been observed to activate PPAR-δ. nih.gov Conjugated linoleic acid (CLA), an isomer of linoleic acid, is a known ligand for PPAR-α, a key regulator of fatty acid metabolism and inflammatory responses. frontiersin.orgresearchgate.net

Table 1: Activation of PPAR Subtypes by this compound and its Metabolites

Fatty Acid/Metabolite PPAR Subtype Activated Downstream Effect References
Alpha-linolenic acid (ALA) PPAR-γ Anti-inflammatory effects nih.gov
13-HpOTrE (from ALA) PPAR-γ Reduction of pro-inflammatory markers nih.gov
13-HOTrE (from ALA) PPAR-γ Reduction of pro-inflammatory markers nih.gov
13-HODE (from Linoleic Acid) PPAR-γ Intestinal cell differentiation, gene expression regulation oup.comnih.gov
13-OXO (from Linoleic Acid) PPAR-γ Intestinal cell differentiation, gene expression regulation oup.com
Gamma-linolenic acid (GLA) PPAR-α, PPAR-δ Regulation of fatty acid metabolism nih.govwindows.net
γHYD (from GLA) PPAR-δ Increased expression of fatty acid β-oxidation genes nih.govwindows.netresearchgate.net
γKetoD (from GLA) PPAR-δ Increased expression of fatty acid β-oxidation genes nih.govwindows.netresearchgate.net
Conjugated linoleic acid (CLA) PPAR-α Regulation of fatty acid metabolism and inflammation frontiersin.orgresearchgate.net

This compound and its metabolites can modulate the Nuclear Factor Kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Alpha-linolenic acid (ALA) has been shown to inhibit the activation of NF-κB. acs.orgresearchgate.net This inhibitory effect is achieved by preventing the degradation of the inhibitory factor-κBα (I-κBα), which in turn reduces the translocation of NF-κB subunits to the nucleus and suppresses NF-κB-dependent transcriptional activity. acs.org Studies have demonstrated that ALA can mitigate neuroinflammation by suppressing the NF-κB/NLRP3 pathway. nih.gov Similarly, γ-linolenic acid (GLA) also exhibits anti-inflammatory properties by inhibiting NF-κB activation. researchgate.netmedchemexpress.com In some contexts, the anti-inflammatory effects of polyunsaturated fatty acids like ALA are mediated through the activation of PPAR-γ, which then leads to the inhibition of NF-κB activation. researchgate.net However, the ratio of this compound to linoleic acid can also influence NF-κB signaling. frontiersin.org For example, diets high in linoleic acid have been shown to differentially regulate NF-κB activation, while diets high in ALA have the potential to inhibit it. frontiersin.org

Alpha-linolenic acid (ALA) has been found to suppress the expression of genes regulated by Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in the synthesis of cholesterol and fatty acids. nih.govnih.govresearchgate.net Specifically, ALA has been shown to significantly decrease the mRNA expression of SREBP-1a, SREBP-1c, and SREBP-2 in adipocyte cells. nih.govnih.govresearchgate.net This suppression of SREBP expression leads to the downregulation of genes involved in cholesterol and triacylglycerol biosynthesis pathways. nih.govnih.govresearchgate.net The repression of SREBP-1c by polyunsaturated fatty acids is a key mechanism for the feedback regulation of hepatic lipogenesis. nih.gov In neonatal liver development, the suppression of SREBP-regulated genes in fatty acid and cholesterol biosynthesis pathways is influenced by Cyp1b1 deletion, and this effect can be reversed by vitamin A deficiency. mdpi.com

This compound and its metabolites influence a variety of other transcription factors and signal transduction pathways, contributing to their diverse cellular effects.

STAT3α: Alpha-linolenic acid (ALA) has been shown to reduce the mRNA expression of Twist1, a key factor in tumor metastasis, by decreasing the accumulation of signal transducer and activator of transcription 3α (STAT3α) in the nucleus. nih.gov In contrast, high doses of linoleic acid have been found to activate the JAK2-STAT3 signaling pathway, leading to increased cytokine production and lipogenesis in pancreatic exocrine cells. nih.gov

MAPKs: ALA can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been observed to decrease the expression of phosphorylated p38, pERK1/2, and c-JUN in cervical cancer cells. nih.gov In other contexts, ALA has been found to inhibit the proliferation of osteosarcoma cells by activating the AKT-MAPK pathway. nih.gov Gamma-linolenic acid (GLA) and stearidonic acid (SDA) are required to maintain the basal activity of the p38 MAP kinase pathway, which is important for defense against infections. plos.org

mTORC1 Pathway: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a crucial regulator of cell metabolism and growth, can be influenced by linoleic acid. news-medical.netcornell.edu Specifically, the omega-6 fatty acid linoleic acid activates mTORC1 in certain types of breast cancer cells through a complex with fatty acid-binding protein 5 (FABP5). news-medical.netcornell.edu A plant sterol ester of α-linolenic acid has been shown to alleviate hepatic steatosis by inhibiting mTORC1 signaling, which in turn promotes lysosomal function and autophagy. sciopen.com

FOXG1 and Nestin: While direct modulation of FOXG1 and Nestin by this compound is not extensively detailed in the provided search results, the broad impact of this compound on various signaling pathways suggests potential indirect effects on these and other transcription factors involved in development and cellular function.

Table 2: Modulation of Signaling Pathways by this compound

Signaling Pathway/Factor Modulating Agent Effect References
STAT3α Alpha-linolenic acid (ALA) Decreased nuclear accumulation nih.gov
JAK2-STAT3 High-dose linoleic acid Activation nih.gov
MAPKs (p38, pERK1/2, c-JUN) Alpha-linolenic acid (ALA) Decreased phosphorylation nih.gov
AKT-MAPK Alpha-linolenic acid (ALA) Activation nih.gov
p38 MAPK Gamma-linolenic acid (GLA), Stearidonic acid (SDA) Maintenance of basal activity plos.org
mTORC1 Linoleic acid Activation (in specific cancer cells) news-medical.netcornell.edu
mTORC1 Plant sterol ester of ALA Inhibition sciopen.com
PPAR-gamma (PPAR-γ) Activation by this compound and Select Oxylipins

Effects on Cellular Membrane Architecture and Functional Integrity

Alteration of Membrane Fluidity and Lipid Raft Composition

This compound, along with its derivatives, can increase membrane fluidity. frontiersin.org This is attributed to the presence of double bonds in its structure, which creates kinks in the fatty acid chain, preventing tight packing of phospholipids (B1166683) in the membrane. quora.com Studies have shown that supplementing cell cultures with this compound leads to a decrease in the molecular order of the membrane. laminarpharma.com This increased fluidity can impact various cellular processes that are dependent on the membrane's physical state.

Furthermore, this compound can influence the composition and organization of lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. laminarpharma.com These rafts are critical for signal transduction and protein trafficking. By altering the lipid environment, this compound can modulate the function of proteins residing within these rafts. laminarpharma.com Research on mouse fibroblast cells has demonstrated that the addition of this compound changes the organization of different membrane domains through the redistribution of sterols across the bilayer. laminarpharma.com

Impact on Membrane Receptor Activity and Intracellular Signal Transduction Mechanisms

The changes in membrane fluidity and lipid raft composition induced by this compound have a direct impact on the activity of membrane-bound receptors and intracellular signaling pathways. mdpi.com The function of many transmembrane proteins, including receptors, is sensitive to the biophysical properties of the surrounding lipid bilayer. frontiersin.org

In plant cells, the release of this compound from membranes is a key step in activating defense gene expression in response to stimuli. frontiersin.orgresearchgate.net This process is mediated by phospholipase enzymes and initiates a signaling cascade. frontiersin.orgresearchgate.netnih.govnih.gov In animal cells, the incorporation of this compound and its metabolites into cell membranes can affect membrane fluidity, which may play a role in its anti-inflammatory and other biological activities. drugbank.com For instance, studies on COS-1 cells showed that supplementation with this compound led to a significant increase in the activity of phospholipase D (PLD), an enzyme involved in various signaling pathways, and altered the cellular distribution of the PLD1 isoform. nih.gov

Enzymatic Modulation and Competitive Substrate Inhibition

This compound and its metabolites can directly interact with and modulate the activity of several key enzymes involved in physiological and pathophysiological processes.

Competitive Inhibition of Delta-6-Desaturase Activity by Alpha-Linolenic Acid

Alpha-linolenic acid (ALA) is a substrate for the enzyme delta-6-desaturase (D6D), which is a rate-limiting enzyme in the conversion of ALA to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). mdpi.comresearchgate.netnih.govahajournals.org The same enzyme is also responsible for the metabolism of the omega-6 fatty acid, linoleic acid. researchgate.netplos.org This sets the stage for competitive inhibition, where both ALA and linoleic acid vie for the active site of the D6D enzyme. researchgate.netjst.go.jp The relative amounts of dietary omega-3 and omega-6 fatty acids can therefore influence the production of their respective long-chain derivatives. researchgate.net Some studies suggest that the competition between another fatty acid, 24:5n-3, and ALA for D6D may also limit the accumulation of DHA in cell membranes. nih.gov

Factors Influencing Delta-6-Desaturase (D6D) Activity

SubstrateEffect on D6DOutcome
Alpha-Linolenic Acid (ALA)Serves as a substrateConversion to EPA and subsequently DHA
Linoleic Acid (LA)Competes with ALA for D6DCan reduce the conversion of ALA to EPA and DHA
24:5n-3Competes with ALA for D6DMay limit the accumulation of DHA

Modulation of Cyclooxygenase-2 (COX-2) Activity and Gene Expression

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation by producing prostaglandins (B1171923). jpp.krakow.plresearchgate.net Alpha-linolenic acid has been shown to modulate the activity and expression of COX-2. researchgate.net Studies have demonstrated that ALA can inhibit the growth of certain cancer cells by significantly suppressing COX-2 activity. researchgate.net The mechanism appears to involve both direct inhibition of the enzyme and downregulation of its gene expression. jpp.krakow.plresearchgate.net Research on Waltheria indica extracts identified alpha-linolenic acid as one of the compounds responsible for the observed COX-2 inhibitory activity. researchgate.netnih.gov Molecular docking studies have also suggested that this compound can interact with the active site of the COX-2 enzyme, thereby inhibiting its function. tjnpr.org

Effects of Alpha-Linolenic Acid on COX-2

MechanismObserved EffectReference Study
Inhibition of Enzyme ActivitySuppression of COX-2 activity in renal cell carcinoma cellsYang et al. researchgate.net
Downregulation of Gene ExpressionInhibition of COX-2 expressionYang et al. researchgate.net
Direct InteractionIdentified as a COX-2 inhibitory compound in Waltheria indicaActivity-Guided Characterization of COX-2 Inhibitory Compounds researchgate.netnih.gov
Binding to Active SitePredicted to interact with and inhibit COX-2 via molecular dockingMolecular Docking Study tjnpr.org

Influence on 5-Lipoxygenase (5-LOX) Pathway Enzymes

The 5-lipoxygenase (5-LOX) pathway is responsible for the production of leukotrienes, which are potent inflammatory mediators. aacrjournals.orgmdpi.comscielo.brglpbio.com this compound can serve as a substrate for lipoxygenase enzymes, leading to the production of various bioactive compounds. jst.go.jp In plants, this compound is a precursor for the synthesis of jasmonic acid, a key signaling molecule in defense responses, via the lipoxygenase pathway. frontiersin.org In animals, the n-6 polyunsaturated fatty acid arachidonic acid is the primary substrate for 5-LOX. aacrjournals.org While less is known about the direct effects of this compound on the mammalian 5-LOX pathway, it is understood that polyunsaturated fatty acids can be substrates for lipoxygenases. mdpi.com Some studies on linoleic acid, a related fatty acid, have shown that it can inhibit the COX and LOX pathways and that excessive amounts can induce oxidative stress through 5-LOX-dependent peroxidation. scielo.brnih.gov

Linolenic Acid in Systemic Physiological Regulation and Pathogenesis: Mechanistic Insights

Cardiovascular System: Mechanistic Investigations

Linolenic acid (ALA) exerts a range of protective effects on the cardiovascular system. drugbank.com These benefits are attributed to its influence on cardiac rhythm, endothelial function, lipid profiles, and the processes of thrombosis and atherosclerosis. drugbank.com

Endothelial Function Modulation and Vascular Compliance Improvement Mechanisms

Alpha-linolenic acid has been shown to improve the function of the endothelium, the inner lining of blood vessels, and enhance vascular compliance. A key mechanism is the increased production of nitric oxide (NO), a potent vasodilator. nih.gov ALA can stimulate endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO synthesis. This leads to relaxation of the smooth muscle cells in the vessel wall, resulting in vasodilation and improved blood flow.

Furthermore, studies have demonstrated that dietary intake of ALA, such as from flaxseed oil, can significantly improve systemic arterial compliance. ahajournals.orgnih.gov In a study involving obese subjects, a diet high in ALA led to a marked increase in arterial compliance compared to diets rich in saturated or oleic fatty acids. ahajournals.orgnih.gov This improvement in the elasticity of the arterial system is a rapid functional enhancement of the systemic arterial circulation. ahajournals.orgnih.gov The potential of ALA to improve vascular compliance may also be linked to its anti-inflammatory properties, which can reduce vascular stiffness. cambridge.org

Regulatory Influence on Triglyceride and Cholesterol Homeostasis

Alpha-linolenic acid plays a significant role in regulating lipid metabolism, particularly triglycerides and cholesterol. A primary mechanism is the suppression of the expression of key transcription factors involved in lipid synthesis, namely sterol regulatory element-binding proteins (SREBPs). researchgate.netnih.govnih.gov Research has shown that ALA can significantly decrease the mRNA expression of SREBP-1a, SREBP-1c, and SREBP-2 in adipocytes. researchgate.netnih.govnih.gov

SREBP-1c is a major regulator of fatty acid synthesis, and its suppression by ALA leads to a downstream reduction in the expression of enzymes like fatty acid synthase (FAS). researchgate.netnih.gov This inhibitory effect on lipogenesis contributes to lower triglyceride levels. drugbank.com Similarly, the downregulation of SREBP-2, a key regulator of cholesterol biosynthesis, by ALA helps in controlling cholesterol levels. researchgate.netnih.govnih.gov

Table 1: Effect of Alpha-Linolenic Acid on Genes Involved in Lipid Metabolism

Gene Function Effect of ALA Reference
SREBP-1c Master regulator of fatty acid synthesis Downregulation researchgate.netnih.govmdpi.com
SREBP-2 Master regulator of cholesterol synthesis Downregulation researchgate.netnih.govnih.gov
FAS Enzyme in fatty acid synthesis Downregulation researchgate.netnih.gov
CPT-1a Rate-limiting enzyme in fatty acid oxidation Upregulation researchgate.netnih.gov

Anti-thrombotic Actions and Platelet Aggregation Modulation Mechanisms

Alpha-linolenic acid exhibits anti-thrombotic properties by modulating platelet function and the coagulation cascade. drugbank.comahajournals.org One of the key mechanisms is the inhibition of platelet aggregation. ahajournals.orghaematologica.org ALA can interfere with the signaling pathways that lead to platelet activation. For instance, it has been shown to reduce platelet binding to von Willebrand factor (vWF) under high shear stress, a critical initial step in thrombus formation in stenosed arteries. haematologica.org This effect is mediated by preventing the shear-induced clustering of the glycoprotein (B1211001) Ib-IX-V complex on the platelet surface. haematologica.org

Furthermore, ALA can reduce the production of pro-thrombotic eicosanoids derived from arachidonic acid (AA), such as thromboxane (B8750289) A2. By competing with AA for the same metabolic enzymes, ALA and its metabolites lead to the synthesis of less potent series-3 thromboxanes. drugbank.com Studies have also indicated that ALA can modulate the PI3K/Akt signaling pathway in platelets, which is involved in platelet activation and aggregation. nih.govresearchgate.net A diet rich in ALA has been shown to delay arterial thrombus formation, an effect attributed to both reduced platelet activation and decreased vascular tissue factor expression. ahajournals.org

Anti-atherosclerotic Mechanisms and Atheroma Plaque Stabilization

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. Alpha-linolenic acid can counteract this process through several mechanisms. drugbank.com A crucial step in atherosclerosis is the formation of foam cells, which are macrophages that have engulfed large amounts of oxidized low-density lipoprotein (oxLDL). frontiersin.org

ALA has been shown to inhibit foam cell formation. nih.govnih.gov One proposed mechanism is the inhibition of modified LDL uptake by macrophages. nih.govnih.gov Dihomo-γ-linolenic acid (DGLA), a metabolite of linoleic acid with some structural similarities in its metabolic pathways to ALA metabolites, has been shown to reduce the expression of scavenger receptors like SR-A and CD36, which are responsible for the uptake of modified LDL. nih.govnih.gov While direct evidence for ALA is still emerging, its metabolites are thought to act similarly. Additionally, ALA can stimulate cholesterol efflux from foam cells, a process that helps to remove cholesterol from the plaque. nih.govnih.govresearchgate.net This is partly mediated by the inhibition of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in the synthesis of monounsaturated fatty acids. researchgate.netresearchgate.net

Moreover, ALA's anti-inflammatory properties contribute to plaque stabilization by reducing the expression of pro-inflammatory cytokines and adhesion molecules within the plaque, making it less prone to rupture. nih.govahajournals.org

Inflammatory and Immunomodulatory Mechanisms

Alpha-linolenic acid and its metabolites exert potent anti-inflammatory and immunomodulatory effects. drugbank.com These actions are mediated through various pathways, including the modulation of eicosanoid production, cytokine synthesis, and immune cell function.

A primary mechanism is the competition with the omega-6 fatty acid, linoleic acid, and its pro-inflammatory metabolite, arachidonic acid (AA). arvojournals.org ALA is converted to EPA and DHA, which are then metabolized into anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E3 and leukotriene B5. arvojournals.org These eicosanoids are less potent inducers of inflammation compared to their AA-derived counterparts.

ALA can also directly inhibit the production of pro-inflammatory cytokines. nih.govarvojournals.orgnih.gov Studies have shown that ALA can suppress the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) by various cell types, including peripheral blood mononuclear cells and macrophages. nih.govnih.govocl-journal.org This inhibition is often mediated through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression. nih.govacs.org ALA has been shown to prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking its translocation to the nucleus and subsequent activation of pro-inflammatory genes. nih.govacs.org

Furthermore, ALA can modulate the activation of mitogen-activated protein kinases (MAPKs), another important signaling pathway in inflammation. nih.govacs.org Research indicates that ALA can suppress the phosphorylation of ERK, JNK, and p38 MAPKs, leading to a reduction in the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govacs.org

In terms of immunomodulation, ALA can influence the function of T cells. oup.comnih.gov It has been shown to restrict T cell proliferation and differentiation, particularly of pro-inflammatory T helper 1 (Th1) cells. oup.commedicinacomplementar.com.br This is associated with a decreased production of Th1-type cytokines like interferon-gamma (IFN-γ). medicinacomplementar.com.br

Table 2: Summary of Anti-inflammatory and Immunomodulatory Mechanisms of Alpha-Linolenic Acid

Mechanism Key Molecules/Pathways Involved Effect Reference
Eicosanoid Modulation Competition with Arachidonic Acid, Production of anti-inflammatory eicosanoids (e.g., PGE3, LTB5) Reduced inflammation arvojournals.org
Cytokine Inhibition TNF-α, IL-1β, IL-6 Decreased production of pro-inflammatory cytokines nih.govarvojournals.orgnih.gov
NF-κB Pathway Inhibition IκBα, NF-κB Suppression of inflammatory gene expression nih.govacs.org
MAPK Pathway Inhibition ERK, JNK, p38 Reduced expression of iNOS and COX-2 nih.govacs.org
T Cell Modulation Th1 cells, IFN-γ Restricted proliferation and differentiation of pro-inflammatory T cells oup.commedicinacomplementar.com.br

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-8)

Alpha-linolenic acid (ALA) has demonstrated a potent ability to suppress the production of key pro-inflammatory cytokines, which are signaling molecules that drive inflammatory responses. In-vitro studies on human corneal epithelial cells showed that ALA significantly reduced the stimulated production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) at both the protein and gene expression levels. arvojournals.orgarvojournals.org This inhibitory effect was found to be comparable to that of the corticosteroid dexamethasone (B1670325) and is mediated through the NF-κB signal transduction pathway. arvojournals.orgnih.gov

In a human clinical trial involving hypercholesterolemic subjects, a diet high in ALA (representing 6.5% of energy) resulted in lower production of IL-6, IL-1β, and TNF-α by peripheral blood mononuclear cells (PBMCs) compared to diets high in linoleic acid or an average American diet. nih.gov Furthermore, changes in serum ALA levels were inversely correlated with the amount of TNF-α produced by these immune cells. nih.gov Similarly, animal studies have shown that ALA can reduce the expression of IL-6 and TNF-α in models of cystitis. The anti-inflammatory effects of ALA are often mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the blocking of the NF-κB pathway. mdpi.com

However, the effect can be dose-dependent. One study noted that a high dose of ALA (13.7 g/day ) decreased TNF and IL-1 production by human monocytes by 27% and 30%, respectively, whereas other studies using lower or moderate doses did not observe a significant impact on these cytokines. ocl-journal.org

Table 1: Effect of Alpha-Linolenic Acid (ALA) on Pro-inflammatory Cytokine Production

Study ModelCytokines AffectedKey FindingsReference
Human Corneal Epithelial CellsTNF-α, IL-1β, IL-6, IL-8ALA dramatically reduced cytokine production at protein and mRNA levels, comparable to dexamethasone. arvojournals.orgarvojournals.org
Human Peripheral Blood Mononuclear Cells (PBMCs)TNF-α, IL-1β, IL-6A high-ALA diet significantly lowered the production of these cytokines compared to other diets. nih.gov
Human MonocytesTNF-α, IL-1A high dose of ALA (13.7 g/day) significantly reduced cytokine production. ocl-journal.org
Animal Model (Cystitis)TNF-α, IL-6ALA administration reduced the expression of these pro-inflammatory cytokines.

Enhancement of Anti-inflammatory Cytokine Secretion (e.g., IL-10)

Beyond suppressing pro-inflammatory signals, this compound and its derivatives actively promote an anti-inflammatory environment by enhancing the secretion of protective cytokines. A key player in this process is Interleukin-10 (IL-10), a cytokine known for its potent anti-inflammatory and immunosuppressive capabilities. frontiersin.orgnih.gov IL-10 can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Research has shown that metabolites of ALA, specifically the oxylipins 13-HpOTrE and 13-HOTrE, increased the secretion of IL-10 in mouse macrophage cell lines. nih.gov This effect was linked to the activation of PPAR-γ. nih.gov In animal models of type 1 diabetes, both linoleic acid and alpha-linolenic acid were effective in decreasing pro-inflammatory IL-6 and TNF-α while enhancing the expression of anti-inflammatory IL-10. frontiersin.org Similarly, in a study on rats fed different lipid sources, diets rich in ALA led to a significant increase in serum IL-10 levels compared to a control diet. nih.gov This shift in the cytokine balance towards an anti-inflammatory state is a critical mechanism behind the immunomodulatory benefits of this compound. frontiersin.orgnih.gov

Table 2: Effect of Alpha-Linolenic Acid (ALA) and its Derivatives on IL-10 Secretion

CompoundStudy ModelKey FindingsReference
ALA-derived oxylipins (13-HpOTrE, 13-HOTrE)Mouse Macrophage Cell Line (RAW 264.7)Increased secretion of the anti-inflammatory cytokine IL-10. nih.gov
Alpha-Linolenic Acid (ALA)Animal Model (Type 1 Diabetes)Increased the retinal expression of IL-10. frontiersin.org
Alpha-Linolenic Acid (ALA)Animal Model (Wistar Rats)Significantly increased serum IL-10 levels. nih.gov

Impact on Eicosanoid Balance and Mechanisms of Inflammation Resolution

The immunomodulatory effects of this compound are closely tied to its influence on the production of eicosanoids—a group of signaling molecules that regulate inflammation. wikipedia.org this compound is the parent compound of the omega-3 family of fatty acids, while linoleic acid is the parent of the omega-6 family. These two families compete for the same metabolic enzymes for conversion into longer-chain fatty acids like eicosapentaenoic acid (EPA) from ALA, and arachidonic acid (AA) from linoleic acid. romj.org

Furthermore, EPA and its downstream metabolite docosahexaenoic acid (DHA) are precursors to specialized pro-resolving mediators (SPMs), such as resolvins. nih.govmdpi.com These molecules are not merely anti-inflammatory but are actively involved in the resolution of inflammation, a process critical for returning tissue to homeostasis. nih.govromj.org Therefore, by influencing the eicosanoid balance, this compound not only reduces the initiation of inflammation but also promotes its active resolution.

Immunomodulatory Properties of this compound-Derived Oxylipins

While much of ALA's anti-inflammatory action has been attributed to its conversion to EPA and DHA, there is growing evidence for the direct immunomodulatory roles of oxylipins derived from ALA itself. mdpi.comnih.gov Oxylipins are oxygenated metabolites produced from polyunsaturated fatty acids via the action of lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP450) enzymes. researchgate.netnih.gov

Key oxylipins derived from ALA include 9-hydroxy-octadecatrienoic acid (9-HOTrE) and 13-hydroxy-octadecatrienoic acid (13-HOTrE). nih.govresearchgate.net These molecules have been shown to possess significant anti-inflammatory and immunomodulatory effects. nih.gov In cellular models, 9-HOTrE and 13-HOTrE reduce the secretion of pro-inflammatory cytokines like IL-6 and IL-1β while increasing the anti-inflammatory cytokine IL-10. nih.gov The mechanisms for these effects often involve the activation of PPAR-γ, a key transcription factor that regulates inflammation. nih.gov For instance, the ALA metabolites 13-HpOTrE and 13-HOTrE were found to reduce the production of IL-1β and TNF-α in macrophages by causing the PPAR-γ-dependent inactivation of the NLRP3 inflammasome, a key component of the innate immune response. mdpi.comnih.gov These findings highlight that ALA and its direct metabolites can modulate immune function independently of their conversion to longer-chain omega-3 fatty acids. nih.gov

Neurobiological and Neurodevelopmental Mechanisms

Influence on Neuronal Differentiation and Neurogenesis

This compound plays a significant role in the development and maintenance of the central nervous system. It has been shown to influence the fundamental processes of neurogenesis (the birth of new neurons) and their subsequent differentiation into mature, functional cells. ocl-journal.orgnih.gov A key mechanism appears to be its effect on brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival, growth, and the formation of new synapses. nih.gov Studies have shown that increased intake of ALA can elevate BDNF protein levels. nih.gov

In animal models, administration of ALA has been found to significantly increase neurogenesis and the number of mature neurons. nih.gov Research using cultured mouse embryonic neural progenitor cells (NPCs) demonstrated that ALA increased the proliferation rate of these stem cells. mdpi.com

The balance between omega-6 and omega-3 fatty acids is also critical. An in-vitro study using human induced pluripotent stem cells found that a high ratio of linoleic acid (omega-6) to alpha-linolenic acid (omega-3) at 5:1 suppressed the generation of neuronal progenitor cells. nih.govfrontiersin.orgresearchgate.net This suggests that a balanced intake, with adequate ALA, is necessary for proper early-stage neuronal differentiation.

Table 3: Influence of Alpha-Linolenic Acid (ALA) on Neurogenesis and Neuronal Differentiation

Study ModelEffectKey FindingsReference
Animal ModelsEnhanced NeurogenesisALA administration increased the number of new and mature neurons, an effect linked to increased BDNF. ocl-journal.orgnih.gov
Mouse Embryonic Neural Progenitor CellsIncreased ProliferationALA was found to increase the rate of cell proliferation. mdpi.com
Human iPSCsSupports DifferentiationA balanced n-6/n-3 ratio is crucial; a high ratio (5:1) suppressed the generation of neuronal progenitor cells. nih.govfrontiersin.orgresearchgate.net
Healthy Adult HumansIncreased BDNFOral consumption of ALA significantly increased plasma levels of BDNF.

Modulation of Electrophysiological Activity within Neuronal Networks

This compound also modulates the functional activity of neurons by influencing their electrical properties. A proper dietary balance of omega-3 and omega-6 fatty acids is essential for maintaining normal neuronal network function. An in-vitro study demonstrated that a high ratio of linoleic acid to alpha-linolenic acid (5:1) disrupted the activity of human-derived neurons, causing an increase in spontaneous neuronal firing and a reduction in synchronized network bursting. nih.govfrontiersin.org This indicates that ALA is critical for stabilizing neuronal excitability.

Further research suggests that ALA can directly influence synaptic transmission. In animal models, ALA has been shown to enhance the activity of the inhibitory GABAergic system, which acts to calm neuronal excitability. nih.gov This effect appears to be mediated, at least in part, through a BDNF-dependent pathway. nih.gov By increasing inhibitory neurotransmission, ALA can reduce the excitotoxic effects of glutamate, a primary excitatory neurotransmitter. nih.gov

Chronic dietary intake of LNA has been shown to be sufficient to diminish the spontaneous activity of entorhinal cortex neurons in mice. cambridge.org The consumption of ALA is postulated to lead to these changes in central nervous system activity by altering the lipid composition of neuronal membranes, which is a critical factor for the function of embedded proteins like ion channels and receptors. capes.gov.br

Role in Brain-Derived Neurotrophic Factor (BDNF) Expression and Neuronal Survival Pathways

This compound plays a crucial role in promoting neuronal survival and plasticity through its influence on Brain-Derived Neurotrophic Factor (BDNF). nih.gov Chronic administration of ALA has been shown to increase both the mRNA and protein levels of mature BDNF in key brain regions susceptible to ischemic injury, such as the cortex and hippocampus. nih.gov BDNF is a vital neurotrophin that supports a wide range of functions, including neuronal survival, maintenance, neurogenesis, and the formation of synapses (synaptogenesis). nih.govmdpi.comromj.org

The elevation of BDNF levels by ALA is linked to the activation of downstream signaling pathways that are critical for neurorestoration and cognitive function. researchgate.netmdpi.com Studies have shown that following ALA administration, the increase in BDNF expression is associated with the activation of the Akt and the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathways. researchgate.net This cascade is instrumental in stimulating neurogenesis in the subgranular zone of the dentate gyrus, enhancing synaptic function, and improving cognitive outcomes. nih.govresearchgate.net The ability of ALA to increase endogenous BDNF expression is considered a major mechanism through which it exerts its neuroprotective and antidepressant-like effects. nih.gov

Impact on Neuroinflammation and Oxidative Stress within Neural Tissue

This compound demonstrates potent anti-inflammatory and antioxidant effects within the central nervous system. nih.govresearchgate.net It effectively mitigates neuroinflammation and oxidative damage by modulating key signaling pathways. researchgate.net

In response to neurotoxic insults, ALA has been found to significantly reduce the production of reactive oxygen species (ROS). nih.gov This antioxidant effect is mediated, in part, by the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf-2) and Heme oxygenase-1 (HO-1) signaling pathway. nih.govresearchgate.net The Nrf-2/HO-1 axis is a primary cellular defense mechanism against oxidative stress. Furthermore, ALA can suppress neuroinflammatory processes by inhibiting the activation of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). nih.govresearchgate.net This leads to a reduction in the expression of inflammatory markers and cytokines, including glial fibrillary acidic protein (GFAP) and interleukin-1β (IL-1β), within neural tissue. nih.gov Molecular docking studies have also suggested that ALA can allosterically inhibit the overexpression of c-Jun N-terminal kinase (JNK), a key regulator in stress-induced signaling pathways, thereby impeding oxidative stress and neuroinflammation. nih.govresearchgate.net

Mechanisms in Cancer Pathogenesis and Progression

Inhibition of Cancer Cell Proliferation and Apoptosis Induction Mechanisms

This compound has been shown to exert significant anti-cancer effects by inhibiting cell proliferation and inducing programmed cell death (apoptosis) in various cancer cell lines. mdpi.comnih.gov The effect on cell viability is often dose-dependent. mdpi.comjmolbiochem.com

ALA can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. In oral squamous cell carcinoma cells, high concentrations of ALA upregulate the expression of Fas ligand (FasL), which engages its receptor to activate the caspase-8 and caspase-3 cascade. mdpi.com Simultaneously, it promotes the intrinsic pathway by increasing the expression of the pro-apoptotic protein Bid, leading to cytochrome c release from the mitochondria and subsequent activation of caspase-9 and caspase-3. mdpi.com In breast cancer cells, ALA has been observed to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, resulting in a decreased mitochondrial membrane potential, caspase-3 activation, and apoptosis. jmolbiochem.comresearchgate.net Furthermore, ALA can halt the cell cycle, with some studies showing an arrest in the G2/M phase in breast cancer cells. oncotarget.com

Cancer TypePathwayKey Molecules ModulatedResult
Oral Squamous Cell CarcinomaExtrinsic & Intrinsic Apoptosis↑ JNK, ↑ FasL, ↑ Bid, ↑ Cleaved Caspase-8, -9, -3. mdpi.comInduction of Apoptosis. mdpi.com
Breast CancerIntrinsic Apoptosis, Cell Cycle↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-3, G2/M Arrest. researchgate.netoncotarget.comInhibition of Proliferation, Induction of Apoptosis. oncotarget.com
Cervical CancerIntrinsic Apoptosis↓ Mitochondrial Membrane Potential, ↑ Cleaved Caspase-3. jmolbiochem.comInduction of Apoptosis. jmolbiochem.com

Modulation of Tumor Angiogenesis (e.g., Regulation of VEGF and iNOS)

This compound can inhibit tumor angiogenesis, the process of forming new blood vessels that tumors need to grow and spread. One of the primary mechanisms is the downregulation of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. nih.gov Studies have shown that ALA can reduce the protein expression of VEGF, thereby limiting a key signal for new blood vessel formation. nih.gov

Another critical target is the nitric oxide (NO) signaling pathway. nih.govresearchgate.net NO, produced by inducible nitric oxide synthase (iNOS) in the tumor microenvironment, can stimulate VEGF production and promote angiogenesis. nih.govfrontiersin.org ALA has been found to reduce intracellular levels of NO by decreasing the mRNA expression of iNOS. nih.govresearchgate.net Additionally, ALA treatment can increase lipid peroxidation. researchgate.net The resulting accumulation of peroxides can lead to the inactivation of NO, further diminishing its pro-angiogenic effects and contributing to the inhibition of tumor angiogenesis and metastasis. nih.govresearchgate.net

Mechanisms of Anti-metastatic Activity (e.g., Epithelial-Mesenchymal Transition (EMT) and Matrix Metalloproteinases (MMPs))

This compound demonstrates anti-metastatic activity by interfering with two critical processes: the epithelial-mesenchymal transition (EMT) and the degradation of the extracellular matrix by matrix metalloproteinases (MMPs). mdpi.comnih.gov

EMT is a process where cancer cells lose their epithelial characteristics and gain migratory, mesenchymal properties, which is the first step in metastasis. mdpi.com ALA has been shown to inhibit EMT by suppressing key transcription factors that drive this transition, such as Twist1 and Snail2. mdpi.compreprints.org This leads to the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and Vimentin. preprints.org

To invade surrounding tissues and enter blood vessels, cancer cells must break down the extracellular matrix. They achieve this by secreting enzymes like MMP-2 and MMP-9. mdpi.com this compound has been shown to reduce both the protein expression and the enzymatic activity of MMP-2 and MMP-9 in various cancer cell lines, including oral and cervical cancers. mdpi.compreprints.org By inhibiting EMT and the function of MMPs, ALA effectively reduces the invasive and migratory capabilities of cancer cells. nih.gov

Influence on Dyslipidemia Markers and Endocannabinoid System Formation

Mechanisms in Gastrointestinal Health and Inflammatory Bowel Disease (IBD)

This compound, encompassing both alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA), has demonstrated significant involvement in the physiological regulation of the gastrointestinal tract and the pathogenesis of Inflammatory Bowel Disease (IBD). Mechanistic insights reveal its role in modulating intestinal inflammatory responses, interacting with the gut microbiota, maintaining the intestinal mucosal barrier, and regulating inflammatory mediators within the gut mucosa.

Modulation of Intestinal Inflammatory Responses

This compound isomers exert their effects on intestinal inflammation through various pathways. Alpha-linolenic acid (ALA), an omega-3 polyunsaturated fatty acid (PUFA), is known for its anti-inflammatory properties. frontiersin.org In experimental models of colitis, diets enriched with ALA have been shown to reduce intestinal inflammation and tissue damage. caringsunshine.com The anti-inflammatory effects of omega-3 fatty acids like ALA are associated with the downregulation of pro-inflammatory genes. frontiersin.org Specifically, ALA can decrease the expression of interleukin-8 (IL-8), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS), thereby mitigating intestinal inflammation. frontiersin.orgnih.gov Furthermore, ALA has been observed to reduce the number of macrophages and suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). frontiersin.orgresearchgate.net

Gamma-linolenic acid (GLA), an omega-6 PUFA, also exhibits anti-inflammatory characteristics. justvitamins.co.uklifeextension.com Upon consumption, GLA is converted to dihomo-gamma-linolenic acid (DGLA), which can then be metabolized to produce anti-inflammatory eicosanoids like prostaglandin E1 (PGE1). justvitamins.co.ukcytoplan.co.uk This process can shift the balance away from the production of pro-inflammatory arachidonic acid (AA) metabolites. justvitamins.co.uk GLA's ability to modulate the production of cytokines is a key aspect of its immune-supporting function. justvitamins.co.uk

Research in animal models has provided further evidence of ALA's protective role. In rats with dextran (B179266) sulphate sodium (DSS)-induced colitis, substituting dietary linoleic acid (LA) with ALA led to a significant reduction in colonic inflammation. cambridge.org This was evidenced by decreased myeloperoxidase (MPO) activity, a marker for neutrophil infiltration, and lower levels of the pro-inflammatory cytokines TNF-α and IL-1β in the colonic tissue. cambridge.org These findings suggest that ALA exerts its anti-inflammatory effects by reducing the infiltration of neutrophils into the colonic mucosa. cambridge.org

This compound Isomer Mechanism of Action in Modulating Intestinal Inflammation Key Research Findings
Alpha-linolenic acid (ALA) Downregulates pro-inflammatory genes (IL-8, COX-2, iNOS). Reduces macrophage infiltration. Suppresses pro-inflammatory cytokines (TNF-α, IL-6).Diets rich in ALA reduce intestinal inflammation and tissue damage in animal models of colitis. caringsunshine.comnih.gov Lowers levels of TNF-α and IL-1β in DSS-induced colitis models. cambridge.org
Gamma-linolenic acid (GLA) Converted to DGLA, a precursor for anti-inflammatory eicosanoids (PGE1). Competitively inhibits the production of pro-inflammatory mediators from arachidonic acid. justvitamins.co.ukcytoplan.co.ukModulates cytokine production to support a balanced immune response. justvitamins.co.uk

Interaction with Gut Microbiota and Maintenance of Intestinal Mucosal Barrier Function

The gut microbiota plays a crucial role in intestinal health, and its dysbiosis is a hallmark of IBD. frontiersin.org this compound can influence the composition and function of the gut microbiota, which in turn impacts intestinal barrier integrity. An imbalanced gut microbiome can lead to increased intestinal permeability, allowing for the translocation of harmful substances like lipopolysaccharides (LPS) and triggering inflammation. asm.org

Studies have indicated that ALA can positively modulate the gut microbiota. asm.orgscielo.br In animal models, ALA administration has been shown to improve gut microbiota dysbiosis induced by a high-fat diet. asm.org Specifically, ALA treatment can promote the growth of beneficial bacteria such as Lactobacillus and Bifidobacterium while inhibiting potentially harmful bacteria like Enterococcus and E. coli. scielo.br This modulation of the gut microbiota by ALA may contribute to its anti-inflammatory effects and the maintenance of intestinal homeostasis. asm.org

Aspect Role of this compound Key Research Findings
Gut Microbiota Modulation Promotes the growth of beneficial bacteria (Lactobacillus, Bifidobacterium). Inhibits potentially harmful bacteria. scielo.brALA administration improves gut microbiota dysbiosis in high-fat diet-fed mice. asm.org
Intestinal Mucosal Barrier Enhances the expression of tight junction proteins. researchgate.net Supports the integrity of the mucus layer. frontiersin.orgALA has been shown to improve intestinal barrier function. researchgate.net

Regulation of Inflammatory Mediators within the Gut Mucosa

This compound plays a significant role in regulating the production of various inflammatory mediators within the gut mucosa, which is a key factor in the pathology of IBD. The balance between pro-inflammatory and anti-inflammatory mediators is crucial for intestinal health.

ALA, as an omega-3 PUFA, serves as a precursor to anti-inflammatory lipid mediators. frontiersin.orgnih.gov It can be converted to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which in turn give rise to resolvins and protectins, molecules with potent anti-inflammatory and pro-resolving properties. frontiersin.org These mediators help to actively resolve inflammation, a process that is often impaired in chronic inflammatory conditions like IBD. The anti-inflammatory effects of omega-3 fatty acids are linked to a decrease in pro-inflammatory eicosanoids such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). frontiersin.orgmdpi.com

Furthermore, ALA can directly influence inflammatory signaling pathways. It has been shown to downregulate the expression of key pro-inflammatory genes within the colonic mucosa, including TNF-α, IL-6, and COX-2. nih.govresearchgate.net This is achieved, in part, through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. frontiersin.orgscienceopen.com In human colonic epithelial cells, ALA supplementation has been effective in inhibiting inflammation by down-regulating the mRNA levels of pro-inflammatory genes like IL-8 and COX-2. nih.govresearchgate.net

GLA also contributes to the regulation of inflammatory mediators. Its conversion to DGLA leads to the production of the anti-inflammatory prostaglandin E1. cytoplan.co.uk DGLA competes with arachidonic acid for the same enzymes (cyclooxygenase and lipoxygenase), thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes derived from AA. cytoplan.co.uk

Inflammatory Mediator Effect of Alpha-Linolenic Acid (ALA) Effect of Gamma-Linolenic Acid (GLA)
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Downregulates expression. frontiersin.orgresearchgate.netcambridge.orgModulates production to support a balanced immune response. justvitamins.co.uk
Pro-inflammatory Eicosanoids (PGE2, LTB4) Decreases production. frontiersin.orgmdpi.comCompetitively inhibits production from arachidonic acid. cytoplan.co.uk
Anti-inflammatory Mediators (Resolvins, Protectins, PGE1) Serves as a precursor for EPA and DHA, which produce resolvins and protectins. frontiersin.orgConverted to DGLA, a precursor for the anti-inflammatory PGE1. justvitamins.co.ukcytoplan.co.uk
Inflammatory Enzymes (COX-2, iNOS) Downregulates expression. frontiersin.orgnih.govresearchgate.netCompetitively inhibits enzyme activity. cytoplan.co.uk
Signaling Pathways (NF-κB) Inhibits activation. frontiersin.orgscienceopen.com

Advanced Research Methodologies for Linolenic Acid Studies

Stable Isotope Tracing for In Vivo and In Vitro Metabolic Flux Analysis (e.g., 13C and Deuterium (B1214612) Labeling)

Stable isotope tracing is a powerful tool for investigating the in vivo and in vitro metabolism of linolenic acid. ukri.org By labeling this compound with stable isotopes such as carbon-13 (¹³C) or deuterium (²H), researchers can track its conversion into longer-chain polyunsaturated fatty acids (PUFAs) and other metabolites. ukri.orgnih.gov This methodology has been instrumental in understanding the dynamics of fatty acid metabolism in humans and animals. nih.govsemanticscholar.org

In human studies, the use of stable isotope tracers is favored due to safety considerations, as they are not radioactive. ukri.orgnih.gov For instance, oral administration of ¹³C-labeled alpha-linolenic acid (ALA) has been used to study its conversion to eicosapentaenoic acid (EPA) and docosapentaenoic acid (DPA) in men. cambridge.org These studies have revealed that the liver is the primary site for the desaturation and elongation of ALA. cambridge.org Similarly, deuterium-labeled this compound has been used to investigate its metabolism and the influence of dietary factors on its conversion pathways. jst.go.jp

One key application of stable isotope tracing is metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions. ¹³C-MFA has been employed to study lipid biosynthesis in developing flax embryos, a rich source of ALA. mdpi.comnih.govresearchgate.net These studies have identified glucose as the main carbon source for fatty acid synthesis and the oxidative pentose (B10789219) phosphate (B84403) pathway as the primary producer of NADPH required for this process. mdpi.comresearchgate.netpreprints.org

Animal studies using stable isotope tracers have provided a more complete picture of this compound distribution and metabolism across various organs. semanticscholar.org For example, rats administered a mixture of deuterium-labeled linoleic and alpha-linolenic acids showed that these fatty acids and their metabolites are distributed throughout the body, with the highest concentrations initially found in the plasma, stomach, and spleen. semanticscholar.org

The combination of stable isotope labeling with advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) allows for the precise quantification of labeled fatty acids and their metabolites in various biological samples. researchgate.net

Table 1: Examples of Stable Isotope Tracing Studies on this compound

IsotopeModel SystemKey FindingsReference(s)
¹³CHuman malesLiver is the principal site of ALA desaturation and elongation. cambridge.org
¹³CDeveloping flax embryosGlucose is the main carbon source for fatty acid synthesis. mdpi.comnih.govresearchgate.net
Deuterium (²H)Human malesInvestigated the conversion of ALA to EPA and DHA. jst.go.jp
Deuterium (²H)RatsDetermined the whole-body distribution and metabolism of ALA. semanticscholar.org
¹³C and Deuterium (²H)RatsCompared the in vivo metabolism of deuterated and ¹³C-labeled this compound. exlibrisgroup.com

High-Resolution Chromatographic and Spectrometric Techniques for Metabolite Profiling (e.g., GC-MS, HPLC/MS-MS, Advanced Lipidomics)

The comprehensive analysis of this compound and its extensive network of metabolites is achieved through high-resolution chromatographic and spectrometric techniques. These methods are central to the field of lipidomics, which aims to quantify and identify the complete lipid profile of a biological system.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for fatty acid analysis. creative-proteomics.com It offers high sensitivity and precision, allowing for the detection of fatty acids at ng levels. creative-proteomics.com For GC-MS analysis, fatty acids are typically converted into volatile derivatives, such as fatty acid methyl esters (FAMEs). aocs.org This technique has been successfully used to identify and quantify this compound and its isomers in various samples, including yeast, grape juice, and fungal mycelia. mdpi.comchempap.org However, co-elution of structurally similar isomers like oleic acid and this compound can occur, necessitating the use of unique mass fragments for their differentiation. mdpi.com

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), often in a tandem configuration (HPLC-MS/MS), is another powerful tool for lipidomics. creative-proteomics.com HPLC can separate fatty acids without the need for derivatization. mdpi.com Silver ion HPLC (Ag+-HPLC) is particularly useful for separating geometric and positional isomers of fatty acids. aocs.orgagriculturejournals.cz HPLC-MS/MS provides high sensitivity and resolution for the precise quantification of ALA and its isomers in complex biological samples. creative-proteomics.com This technique has been applied to profile lipid metabolites in various conditions, such as acromegaly, and in different biological matrices like wine. mdpi.comnih.gov Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has been used to study the dynamic changes in the lipid profile of Paeonia rockii seeds, which are rich in ALA. oup.com

Advanced Lipidomics integrates these high-throughput technologies with bioinformatics to provide a systems-level view of lipid metabolism. In-depth lipidomic analysis based on techniques like HPLC-QTOF-MS and UPLC-IM-QTOF-MS has been used to create comprehensive lipid libraries. repec.orgresearchgate.net For example, a study on honeybee workers established a lipid library of 646 lipid species and identified ALA as a key lipid related to the division of labor. repec.orgresearchgate.netmdpi.com

Table 2: Chromatographic and Spectrometric Techniques for this compound Analysis

TechniqueSample TypeKey ApplicationReference(s)
GC-MSYeast, Grape JuiceQuantitative analysis of fatty acid TMS derivatives. mdpi.com
GC-MSFungal MyceliaDetermination of fatty acid profile, including arachidonic and linolenic acids. chempap.org
HPLC-MS/MSHuman PlasmaLipid metabolite profiling in acromegaly. nih.gov
UPLC-MS/MSPaeonia rockii SeedsDynamic lipidomic profiling during seed development. oup.com
HPLC-QTOF-MS / UPLC-IM-QTOF-MSHoneybee TissuesComprehensive lipidomic profiling and creation of a lipid library. repec.orgresearchgate.netmdpi.com

In Vitro Cellular Models for Mechanistic Elucidation (e.g., Human Induced Pluripotent Stem Cells (iPSCs), Specific Cancer Cell Lines, Organoids)

In vitro cellular models are indispensable for dissecting the molecular mechanisms through which this compound exerts its biological effects. These models allow for controlled experiments that can reveal specific cellular responses and signaling pathways.

Human Induced Pluripotent Stem Cells (hiPSCs) offer a valuable platform for studying the effects of fatty acids on human cell differentiation and function. imrpress.com Research using hiPSCs has shown that the ratio of linoleic acid to alpha-linolenic acid can influence neuronal differentiation and activity. researchgate.netnih.govnih.gov Specifically, a high ratio of n-6 to n-3 PUFAs was found to suppress the generation of neuronal progenitor cells and disrupt neuronal activity in vitro. researchgate.net In the context of cardiac research, studies have investigated how fatty acids, including this compound, affect the differentiation and maturation of hiPSCs into cardiomyocytes. imrpress.com

Specific Cancer Cell Lines are widely used to investigate the anti-cancer properties of this compound. Studies have demonstrated that ALA can inhibit the proliferation of various cancer cell lines, including breast, cervical, and esophageal cancer cells. nih.govscholaris.cajmolbiochem.comtandfonline.com For example, research has shown that ALA reduces the growth of breast cancer cells regardless of their receptor status. scholaris.ca In cervical cancer cell lines, ALA has been found to induce apoptosis and modulate the release of nitric oxide. jmolbiochem.com Furthermore, ALA has been shown to mediate epigenetic changes in cervical cancer cells, including the downregulation of oncogenes and upregulation of tumor suppressor genes. tandfonline.com Gamma-linolenic acid (GLA) has also been shown to inhibit DNA synthesis in neuroblastoma, tubal carcinoma, and colon carcinoma cell lines. drugbank.com

Organoids , three-dimensional cell cultures that mimic the structure and function of organs, are emerging as a powerful tool for studying the effects of nutrients like this compound in a more physiologically relevant context.

Table 3: In Vitro Studies of this compound in Different Cell Models

Cell ModelResearch FocusKey FindingsReference(s)
Human iPSCsNeuronal DifferentiationHigh n-6 to n-3 PUFA ratio suppresses neuronal progenitor cell generation. researchgate.netnih.govnih.gov
Breast Cancer Cell LinesCancer Cell GrowthALA reduces cell growth and induces apoptosis. scholaris.ca
Cervical Cancer Cell LinesApoptosis and EpigeneticsALA induces apoptosis, modulates nitric oxide release, and alters gene expression. jmolbiochem.comtandfonline.com
Esophageal Cancer Cell LinesCancer Cell ProliferationALA inhibits proliferation by regulating the AMPK/S6 axis. nih.gov
Neuroblastoma, Tubal & Colon Carcinoma Cell LinesCancer Cell ProliferationGLA inhibits DNA synthesis. drugbank.com

In Vivo Animal Models for Systemic and Organ-Specific Research (e.g., Transgenic Models, Disease Models)

In vivo animal models are crucial for understanding the systemic and organ-specific effects of this compound, bridging the gap between cellular studies and human physiology. These models allow for the investigation of complex interactions that cannot be replicated in vitro.

Transgenic Models have been particularly insightful. The fat-1 transgenic mouse, which can endogenously convert n-6 to n-3 fatty acids, is a valuable tool for studying the effects of a balanced n-6/n-3 fatty acid ratio without the confounding variables of dietary changes. nih.gov Studies using fat-1 mice have shown that increased endogenous n-3 PUFAs, including ALA, can protect against colitis and attenuate vascular inflammation. nih.govahajournals.org These mice exhibit higher levels of ALA, EPA, and docosahexaenoic acid (DHA) in their tissues. ahajournals.orgcornell.edu

Disease Models are used to investigate the therapeutic potential of this compound in various pathological conditions. In a mouse model of Angelman syndrome, a diet enriched with linoleic acid was found to improve movement and balance. angelmansyndromenews.com Animal models of atherosclerosis have demonstrated that conjugated linoleic acid (CLA), an isomer of linoleic acid, can inhibit the progression of the disease. news-medical.netumg.edu.pl In a mouse model of colonic inflammation, ALA has been studied as an anti-inflammatory agent. nih.gov

Studies in rats have been used to determine the whole-body distribution of deuterated linoleic and alpha-linolenic acids and their metabolites, providing valuable data on their uptake and metabolism in various organs. semanticscholar.org

Table 4: Examples of In Vivo Animal Model Studies on this compound

Animal ModelResearch FocusKey FindingsReference(s)
fat-1 Transgenic MouseColitis, Vascular InflammationIncreased endogenous n-3 PUFAs protect against colitis and reduce vascular inflammation. nih.govahajournals.org
Mouse Model of Angelman SyndromeMovement and BalanceLinoleic acid-enriched diet improved motor function. angelmansyndromenews.com
Rabbit, Hamster, Mouse Models of AtherosclerosisAtherosclerosisCLA inhibits the progression of atherosclerosis. news-medical.netumg.edu.pl
RatFatty Acid DistributionDetermined the whole-body distribution and metabolism of deuterated this compound. semanticscholar.org

Bioinformatic and Computational Approaches in Pathway Analysis, Gene Expression Profiling, and Network Biology

Bioinformatic and computational approaches are essential for interpreting the large datasets generated by high-throughput technologies like lipidomics and transcriptomics. These methods help to identify key metabolic pathways, gene regulatory networks, and molecular interactions related to this compound.

Pathway Analysis of metabolomics data has been used to identify perturbed metabolic pathways in various conditions. For example, in patients with acromegaly, metabolomics analysis revealed that linoleic acid metabolism is one of the significantly altered pathways. nih.gov Similarly, plasma high-resolution metabolomics has linked the linoleic acid pathway to bone mineral density. nih.gov

Gene Expression Profiling has provided insights into how this compound modulates cellular processes at the genetic level. In breast cancer cells, ALA has been shown to alter the expression of genes involved in the cell cycle, apoptosis, and signal transduction. scholaris.ca In cervical cancer cells, ALA treatment led to changes in the expression of genes related to DNA methylation and histone modification. tandfonline.com

Network Biology approaches integrate different types of 'omics' data to construct and analyze complex biological networks. This allows for a more holistic understanding of the role of this compound in health and disease. For instance, by combining lipidomics and transcriptomics data, researchers can build networks that connect changes in lipid profiles to alterations in gene expression.

Computational Modeling , such as the development of physiological compartmental models, has been used to analyze the kinetics of this compound metabolism in humans. researchgate.net These models, based on stable isotope tracer data, can determine parameters like the half-life and mean transit time of n-3 fatty acids in the plasma. researchgate.net

Future Directions and Emerging Frontiers in Linolenic Acid Research

Disentangling Direct Effects Versus Metabolite-Mediated Actions of Linolenic Acid

A critical area of ongoing research is the differentiation between the direct effects of this compound itself and the actions of its downstream metabolites. Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, can be metabolized into longer-chain polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). mdpi.comnih.gov These metabolites are precursors to a variety of bioactive lipid mediators, including oxylipins, which possess anti-inflammatory properties. mdpi.comnih.gov

The primary challenge lies in attributing specific health outcomes to either the parent compound or its derivatives. While much of the beneficial impact of ALA is thought to be mediated through its conversion to EPA and DHA, there is growing interest in the direct actions of ALA. mdpi.comnih.govahajournals.org For instance, ALA itself can influence the arachidonic acid (AA) metabolism, thereby reducing the production of pro-inflammatory eicosanoids. nih.gov Research is now focused on experimental designs that can isolate and compare the effects of ALA supplementation with those of its downstream metabolites. This involves carefully designed studies to understand the unique contributions of each molecule to cellular processes and signaling pathways. researchgate.net

Genetic and Epigenetic Determinants of this compound Metabolism and Individual Response

The conversion of this compound into its long-chain metabolites is not uniform across individuals, and a significant portion of this variability is attributed to genetic factors. sciencedaily.com The fatty acid desaturase (FADS) gene cluster, particularly the FADS1 and FADS2 genes, plays a crucial role in the desaturation steps of PUFA metabolism. romj.orgcambridge.orgnih.gov Polymorphisms within these genes can significantly influence the efficiency of converting ALA to EPA and DHA, as well as the conversion of the omega-6 fatty acid linoleic acid to arachidonic acid. sciencedaily.comromj.orgresearchgate.net

Studies have shown that certain FADS genotypes are associated with higher levels of precursor PUFAs like this compound and lower levels of their long-chain derivatives. nih.gov For example, individuals with specific FADS1 genotypes may exhibit a more efficient conversion of linoleic acid to arachidonic acid. researchgate.netnews-medical.net These genetic differences can lead to varied responses to dietary interventions with this compound. sciencedaily.com

Beyond genetics, epigenetic modifications such as DNA methylation and microRNA regulation are emerging as key factors in modulating this compound metabolism and its effects. frontiersin.orgelsevier.es Omega-3 fatty acids have been shown to influence gene expression by altering DNA methylation patterns and modulating the expression of various microRNAs. elsevier.esresearchgate.nettandfonline.comtandfonline.com These epigenetic changes can impact inflammatory pathways and lipid metabolism, highlighting a complex interplay between diet, genes, and the epigenome in determining an individual's response to this compound. frontiersin.orgelsevier.es

Complex Interplay with the Human Microbiome in Health and Disease States

The human gut microbiome is increasingly recognized as a critical mediator of the effects of dietary components, including this compound. The gut microbiota can directly metabolize this compound, producing a range of bioactive molecules that are not generated by human enzymes. frontiersin.orgtandfonline.com For instance, certain gut bacteria can convert this compound into conjugated linolenic acids (CLnAs), which have their own distinct biological activities. rsc.orgnih.gov

Dietary this compound can also shape the composition and function of the gut microbiome. nih.gov Studies in mice have shown that an ALA-rich diet can lead to an increase in the abundance of certain bacterial genera, such as Bifidobacterium, while reducing others. nih.gov These alterations in the gut microbiota have been linked to improvements in metabolic health, including reduced inflammation and improved gut barrier function. asm.orgasm.orgresearchgate.net For example, an ALA-rich diet was associated with an enrichment in Prevotella and Parabacteroides in the small intestine of mice. nih.gov Conversely, the abundance of taxa belonging to the Firmicutes phylum, such as Lactobacillus and Clostridium, was significantly lower. nih.gov

The interaction is bidirectional, as the gut microbiota can also influence the host's lipid metabolism. nih.gov The metabolites produced by the gut microbiota from this compound can enter systemic circulation and influence host physiology. frontiersin.org This complex interplay underscores the importance of considering the gut microbiome when evaluating the health effects of this compound.

Development of Novel Analytical and Tracer Methodologies for Precision Studies

Advancements in analytical techniques are crucial for deepening our understanding of this compound metabolism and function. Traditional methods like gas chromatography (GC) are being refined, and newer, more sophisticated techniques are being developed to provide greater detail and sensitivity. researchgate.net

High-performance liquid chromatography (HPLC) coupled with various detectors is being used for the separation and quantification of this compound and its isomers. researchgate.netredalyc.org Furthermore, techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are providing invaluable information for the identification and structural elucidation of this compound metabolites. researchgate.netresearchgate.net For instance, covalent adduct chemical ionization tandem mass spectrometry (CACI-MS/MS) has been successfully used to identify minor geometrical isomers of α-linolenic acid in linseed oil. nih.govnih.gov

Stable isotope tracers, such as ¹³C-labeled this compound, are powerful tools for tracking the metabolic fate of this compound in the body. nih.govmedchemexpress.comisotope.com These tracer studies allow researchers to quantify the conversion of this compound to its longer-chain metabolites, its oxidation for energy, and its incorporation into various tissues. nih.govnih.govresearchgate.net These precise measurements are essential for understanding the dynamics of this compound metabolism in different physiological and pathological states.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding and Systems Biology Approaches

To gain a holistic understanding of the role of this compound, researchers are increasingly turning to systems biology approaches that integrate data from multiple "omics" disciplines. nih.gov This includes genomics, transcriptomics, proteomics, and metabolomics. By combining these large datasets, researchers can construct predictive models and networks to analyze the individual response to this compound interventions. nih.govsintef.nodiva-portal.org

For example, integrating genomic data on FADS polymorphisms with metabolomic profiles of fatty acids can provide a more complete picture of how genetic variations influence an individual's ability to process this compound. researchgate.net Transcriptomic analysis of peripheral blood mononuclear cells has shown that PUFA intake can reduce the expression of genes involved in inflammation and oxidative stress. nih.gov Proteomic approaches have identified that a high dietary intake of omega-3 PUFAs modulates proteins involved in lipid and carbohydrate metabolism. nih.gov

This multi-omics approach allows for a more comprehensive analysis of the molecular pathways regulated by this compound and its metabolites. nih.gov By understanding these complex interactions, the field is moving towards a more personalized approach to nutrition, where dietary recommendations for this compound can be tailored to an individual's unique genetic and metabolic makeup. frontiersin.org

Interactive Data Table: Key Genes and Bacterial Genera in this compound Metabolism

CategoryNameFunction/Association
Gene FADS1Encodes for delta-5 desaturase, an enzyme involved in the conversion of dihomo-gamma-linolenic acid to arachidonic acid and eicosatetraenoic acid to eicosapentaenoic acid. romj.orgcambridge.org
Gene FADS2Encodes for delta-6 desaturase, an enzyme that converts linoleic acid to gamma-linolenic acid and alpha-linolenic acid to stearidonic acid. romj.orgcambridge.org
Bacterial Genus BifidobacteriumAssociated with the metabolism of alpha-linolenic acid to conjugated isomers. nih.gov
Bacterial Genus LactobacillusCertain strains can metabolize alpha-linolenic acid. nih.gov
Bacterial Genus PrevotellaEnriched in the small intestine of mice on an alpha-linolenic acid-rich diet. nih.gov
Bacterial Genus ParabacteroidesEnriched in the small intestine of mice on an alpha-linolenic acid-rich diet. nih.gov

Q & A

Q. What analytical methods are recommended for quantifying α-linolenic acid (ALA) in biological samples, and how are they validated?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for quantifying ALA, with nuclear magnetic resonance (NMR) spectroscopy used to confirm structural integrity . Validation requires calibration curves using certified standards, spike-and-recovery tests for matrix effects, and inter-laboratory reproducibility checks. For instance, NMR can distinguish ALA from other unsaturated fatty acids by analyzing proton shifts in the triacylglycerol backbone .

Q. How should researchers ensure ALA stability during experimental storage and handling?

ALA is prone to oxidation; thus, storage under inert atmospheres (e.g., nitrogen) at -80°C in amber vials is critical. Antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/v can inhibit peroxidation . Handling protocols must minimize aerosol formation and exposure to strong oxidizers or acids, as these degrade ALA into hazardous byproducts (e.g., toxic fumes under combustion) .

Q. What experimental protocols are essential for correlating ALA levels with biomarkers like chlorophyll in algal studies?

Controlled growth conditions (light, temperature, nutrient media) and standardized extraction methods (e.g., Folch solvent system) are necessary. For example, in Chlorella pyrenoidosa, ALA content inversely correlates with chlorophyll-a, requiring spectrophotometric chlorophyll quantification alongside lipid profiling via GC . Statistical models (e.g., SAS general linear model) should account for biological replicates and treatment variables like streptomycin exposure .

Advanced Research Questions

Q. How can conflicting data on ALA retention rates in thermal processing studies be resolved?

Discrepancies arise from variations in extrusion parameters (temperature, shear stress) and matrix composition. A standardized retention formula, ALA Retention (%)=Post-extrusion ALAPre-extrusion ALA×100\text{ALA Retention (\%)} = \frac{\text{Post-extrusion ALA}}{\text{Pre-extrusion ALA}} \times 100, should be applied with controlled variables (e.g., 140–180°C for linseed extrusion) . Meta-analyses using mixed-effects models can isolate confounding factors, such as polyphenol additives that stabilize ALA during processing .

Q. What methodologies differentiate ALA isomers (α- vs. γ-linolenic acid) in complex lipid mixtures?

Reverse-phase liquid chromatography coupled with mass spectrometry (LC-MS) resolves isomers by retention time and fragmentation patterns. For example, α-linolenic acid (omega-3; C18:3n-3) and γ-linolenic acid (omega-6; C18:3n-6) require selective ion monitoring (SIM) at m/z 278.2 and 280.3, respectively . Validation includes comparison with authenticated standards and enzymatic assays (e.g., Δ-15 desaturase specificity for α-ALA) .

Q. How can experimental designs optimize ALA yield in microbial or algal systems?

Stress induction strategies (e.g., nutrient limitation, light stress) enhance ALA synthesis. In Monoraphidium sp., streptomycin (180 μg/mL) reduced chlorophyll-a but increased ALA yield by 108% via redirected carbon flux . Kinetic modeling of growth phases and metabolomic profiling (e.g., GC-MS of fatty acid methyl esters) can identify optimal harvest times .

Q. What statistical approaches address contradictory findings in ALA’s role in oxidative stability?

Multivariate analysis (e.g., principal component analysis) disentangles ALA’s dual role as a peroxidation substrate and antioxidant precursor. Conflicting outcomes in lipid oxidation studies (e.g., pro-oxidant vs. anti-oxidant effects) require controlled variables like oxygen tension and transition metal ion levels . Bayesian hierarchical models improve reproducibility by weighting studies based on experimental rigor .

Methodological Considerations

  • Data Reproducibility : Adhere to NIH preclinical guidelines (e.g., explicit reporting of growth conditions, n-values, and statistical thresholds) to enable replication .
  • Safety Protocols : Use fume hoods for ALA handling, and employ carbon dioxide extinguishers for lipid fires due to ALA’s flammability .
  • Ethical Reporting : Disclose isomer-specific limitations in fatty acid analyses to avoid misinterpretation of metabolic outcomes .

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Linolenic acid

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